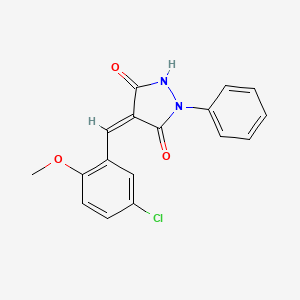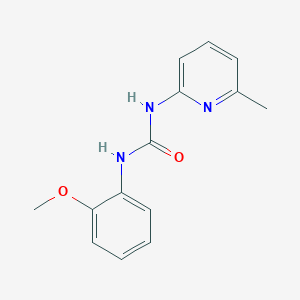![molecular formula C14H18ClNOS B5806757 1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
1-{[(4-chlorophenyl)thio]acetyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-chlorophenyl)thio]acetyl}azepane, also known as CTAA, is a synthetic compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CTAA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system.
Mechanism of Action
1-{[(4-chlorophenyl)thio]acetyl}azepane is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that bind to cannabinoid receptors in the nervous system. Inhibition of FAAH by 1-{[(4-chlorophenyl)thio]acetyl}azepane leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. The exact mechanism of action of 1-{[(4-chlorophenyl)thio]acetyl}azepane is not fully understood, but studies have shown that it can lead to an increase in pain tolerance, mood elevation, and appetite suppression.
Biochemical and Physiological Effects
1-{[(4-chlorophenyl)thio]acetyl}azepane has been shown to have a range of biochemical and physiological effects, particularly in the nervous system. Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}azepane can lead to an increase in endocannabinoid levels, which can have a range of effects on the nervous system. These effects include an increase in pain tolerance, mood elevation, and appetite suppression. 1-{[(4-chlorophenyl)thio]acetyl}azepane has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[(4-chlorophenyl)thio]acetyl}azepane in lab experiments include its potency and selectivity as a FAAH inhibitor, its ability to increase endocannabinoid levels, and its potential applications in the treatment of inflammatory diseases. However, there are also limitations to using 1-{[(4-chlorophenyl)thio]acetyl}azepane in lab experiments. 1-{[(4-chlorophenyl)thio]acetyl}azepane is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of 1-{[(4-chlorophenyl)thio]acetyl}azepane on the nervous system are not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are many potential future directions for research on 1-{[(4-chlorophenyl)thio]acetyl}azepane. One area of research is the potential applications of 1-{[(4-chlorophenyl)thio]acetyl}azepane in the treatment of inflammatory diseases. Another area of research is the long-term effects of 1-{[(4-chlorophenyl)thio]acetyl}azepane on the nervous system and its potential for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of 1-{[(4-chlorophenyl)thio]acetyl}azepane in human clinical trials. Overall, 1-{[(4-chlorophenyl)thio]acetyl}azepane has shown great potential as a tool for scientific research, and further studies may lead to new insights into the endocannabinoid system and its potential applications in medicine.
Synthesis Methods
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}azepane involves the reaction of 4-chlorobenzyl mercaptan with 6-azido hexanoic acid, followed by reduction with lithium aluminum hydride to yield the desired product. The purity of 1-{[(4-chlorophenyl)thio]acetyl}azepane can be improved by recrystallization from ethanol. The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}azepane has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
1-{[(4-chlorophenyl)thio]acetyl}azepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-{[(4-chlorophenyl)thio]acetyl}azepane is a potent and selective inhibitor of FAAH, which plays a critical role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by 1-{[(4-chlorophenyl)thio]acetyl}azepane leads to an increase in endocannabinoid levels, which can have a range of effects on the nervous system.
properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAAWGWQIHBLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)


![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)




![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



